Doxazosin, (R)-

Übersicht

Beschreibung

Doxazosin, ®- is a medication primarily used to treat symptoms of benign prostatic hyperplasia (enlarged prostate) and hypertension (high blood pressure). It belongs to the class of alpha-1 adrenergic receptor antagonists, which work by relaxing blood vessels and muscles in the prostate and bladder neck, making it easier for blood to flow and for patients to urinate .

Wissenschaftliche Forschungsanwendungen

Doxazosin, ®- has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the behavior of alpha-1 adrenergic receptor antagonists.

Biology: Investigated for its effects on cellular processes and signaling pathways.

Medicine: Extensively studied for its therapeutic effects in treating hypertension and benign prostatic hyperplasia.

Industry: Used in the development of new pharmaceutical formulations and drug delivery systems .

Wirkmechanismus

Target of Action

Doxazosin primarily targets the alpha-1 adrenergic receptors . These receptors play a crucial role in the regulation of blood pressure and urinary obstruction due to benign prostatic hyperplasia .

Mode of Action

Doxazosin acts as an antagonist at the alpha-1 adrenergic receptors . It inhibits the action of catecholamines (adrenaline and noradrenaline) on these receptors, which are found in the blood vessels (both arteries and veins) . The inhibition of these receptors results in the relaxation of smooth muscle in the blood vessels, leading to vasodilation . This vasodilation decreases total peripheral resistance, thereby reducing blood pressure . In the case of benign prostatic hyperplasia, doxazosin relaxes the muscles in the prostate and bladder neck, making it easier to urinate .

Biochemical Pathways

Doxazosin affects several biochemical pathways. It has been shown to inhibit autophagy in hepatic stellate cells via activation of the PI3K/Akt/mTOR signaling pathway . This leads to the attenuation of liver fibrosis . Additionally, doxazosin has been found to induce apoptosis in both benign and malignant prostate cells via a death receptor–mediated pathway .

Pharmacokinetics

Doxazosin is extensively metabolized in the liver, with only about 5% of the administered dose excreted unchanged in the urine . The oral bioavailability of doxazosin has been calculated to be about 65%, and its terminal elimination half-life is approximately 22 hours . This relatively long half-life allows for once-daily administration .

Result of Action

The primary result of doxazosin’s action is the reduction of blood pressure and relief of symptoms associated with benign prostatic hyperplasia . By blocking the alpha-1 adrenergic receptors, doxazosin causes vasodilation, which decreases blood pressure . In the case of benign prostatic hyperplasia, the relaxation of muscles in the prostate and bladder neck improves urinary flow .

Action Environment

The action of doxazosin can be influenced by various environmental factors. For instance, the presence of other medications can affect the action of doxazosin. Strong cytochrome P450 (CYP) 3A inhibitors may increase exposure to doxazosin and increase the risk of hypotension . Furthermore, the concomitant administration of doxazosin with a phosphodiesterase-5 (PDE-5) inhibitor can result in additive blood pressure-lowering effects and symptomatic hypotension .

Biochemische Analyse

Biochemical Properties

“Doxazosin, ®-” interacts with various enzymes and proteins. It has been found to have an inhibitory effect on Glutathione Peroxidase (GPx) and Superoxide Dismutase (SOD) . It does not have a significant effect on Catalase (CAT) enzyme .

Cellular Effects

“Doxazosin, ®-” has various effects on cells and cellular processes. Its action in hypertension is associated with its effect in reducing total peripheral resistance by selective postsynaptic α1-blockade, without affecting cardiac output and heart rate .

Molecular Mechanism

“Doxazosin, ®-” exerts its effects at the molecular level through various mechanisms. It binds to α1-adrenergic receptors, leading to a decrease in vascular resistance and blood pressure .

Temporal Effects in Laboratory Settings

The effects of “Doxazosin, ®-” change over time in laboratory settings. Its solubility and stability have been studied using UV spectrum of drugs measured at maximum wavelength of 245nm .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Doxazosin, ®- involves several steps, starting with the preparation of the quinazoline core. The key steps include:

Formation of the Quinazoline Core: The quinazoline core is synthesized through a series of reactions involving the condensation of appropriate aromatic amines with formamide or formic acid derivatives.

Substitution Reactions: The quinazoline core undergoes substitution reactions to introduce the necessary functional groups, such as methoxy groups at specific positions.

Piperazine Ring Formation: The piperazine ring is introduced through nucleophilic substitution reactions, where the quinazoline core reacts with piperazine derivatives.

Final Coupling: The final step involves coupling the quinazoline-piperazine intermediate with a benzodioxane derivative to form Doxazosin, ®-

Industrial Production Methods

Industrial production of Doxazosin, ®- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch Processing: Large reactors are used to carry out the multi-step synthesis, with careful control of temperature, pressure, and reaction time.

Purification: The crude product is purified using techniques such as crystallization, filtration, and chromatography to obtain the final pure compound

Analyse Chemischer Reaktionen

Types of Reactions

Doxazosin, ®- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be used to modify the functional groups on the quinazoline core.

Substitution: Substitution reactions are common, especially in the synthesis process, to introduce different functional groups

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used for oxidation reactions.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.

Solvents: Common solvents include methanol, ethanol, and dichloromethane

Major Products Formed

The major products formed from these reactions include various derivatives of Doxazosin, ®- with modified functional groups, which can be used for further research and development .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Prazosin: Another alpha-1 adrenergic receptor antagonist used for hypertension and benign prostatic hyperplasia.

Terazosin: Similar to Doxazosin, ®-, used for the same indications but with different pharmacokinetic properties.

Tamsulosin: Specifically used for benign prostatic hyperplasia with a different mechanism of action targeting alpha-1A receptors.

Alfuzosin: Used for benign prostatic hyperplasia with a similar mechanism but different pharmacokinetics

Uniqueness

Doxazosin, ®- is unique due to its long-lasting effects, allowing for once-daily administration. It has a favorable safety profile and is effective in treating both hypertension and benign prostatic hyperplasia.

Eigenschaften

IUPAC Name |

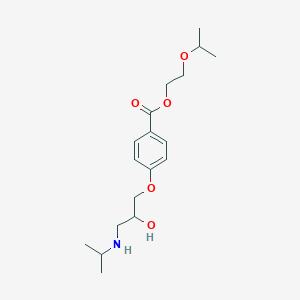

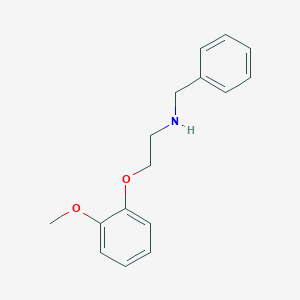

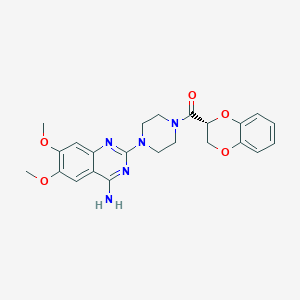

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O5/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUZYUOTYCVRMRZ-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)[C@H]4COC5=CC=CC=C5O4)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70918-17-1 | |

| Record name | Doxazosin, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070918171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DOXAZOSIN, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6HQ441M9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde](/img/structure/B193001.png)